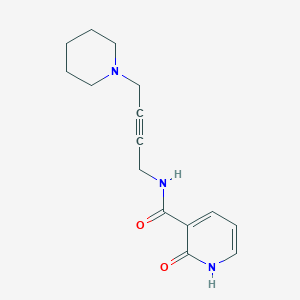

4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline” is a chemical compound that likely contains an aniline group (a phenyl group attached to an amino group), a methoxy group (an oxygen atom bonded to a methyl group), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The exact properties and applications of this compound would depend on its specific structure .

Synthesis Analysis

The synthesis of similar compounds often involves the introduction of the trifluoromethyl group into the molecule. This process, known as trifluoromethylation, has been the subject of recent advances in carbon-centered radical intermediates .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the aniline, methoxy, and trifluoromethyl groups. These groups could affect the compound’s polarity, reactivity, and other physical and chemical properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the aniline, methoxy, and trifluoromethyl groups. For example, the trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the aniline, methoxy, and trifluoromethyl groups. For example, similar compounds have been reported to have a liquid form, a specific refractive index, boiling point, and density .

Scientific Research Applications

Chemical Synthesis and Reactions

- Synthesis of Aniline Derivatives : A study described the reaction of anilides with phenyliodine(III) bis(trifluoroacetate), leading to the transfer of the 4-iodophenyl group to the amide nitrogen, affording acetyldiarylamines, or a trifluoroacetoxy group to the anilide aromatic ring, producing corresponding phenols (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).

Liquid Crystal Research

- Liquid Crystals with Trifluoromethyl Groups : Research on 4-octyloxy-N-(benzylidene) aniline derivatives with 4-trifluoromethyl and 4-trifluoromethoxy groups showed that they exhibit stable smectic B and A phases. The study provided insights into the liquid crystalline properties influenced by moderately polar nature of these mesogens (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Kinase Inhibitor Studies

- c-Met Kinase Inhibitors : A study performed docking of aniline derivatives complexed with c-Met kinase to analyze molecular features contributing to inhibitory activity. It revealed the molecular structure and activity relationships of these compounds (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).

Material Synthesis

- Synthesis of Aniline Compounds : Research focused on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, demonstrating a process with high yield and environmental friendliness (Wen, 2007).

Electro-Optic and Electrochromic Materials

- Electrochromic Materials Research : Studies have synthesized various aniline derivatives for applications in electrochromic materials, exploring their potential in NIR region and high-temperature electro-optics (Li, Liu, Ju, Zhang, & Zhao, 2017); (Suresh, Gulotty, Bales, Inbasekaran, Chartier, Cummins, & Smith, 2003).

Metabolite Synthesis

- Synthesis of Metabolites : A study described the synthesis and characterization of metabolites such as acyl glucuronide and hydroxy metabolites of diclofenac, highlighting the production of these metabolites for toxicological studies (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004).

Catalytic Reactions

- Catalytic Oxidation Studies : Investigations into the use of Fe3O4 magnetic nanoparticles as catalysts for the oxidation of phenolic and aniline compounds in aqueous solution were reported, providing insights into the catalytic abilities of these nanoparticles (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).

Mechanism of Action

Future Directions

The future directions for research and development involving this compound would likely depend on its specific properties and potential applications. For example, the trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials, suggesting potential future directions in these areas .

properties

IUPAC Name |

4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-10-3-2-4-11(8-10)20-13-6-5-9(18)7-12(13)14(15,16)17/h2-8H,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBWUNYJGDTHBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2377942.png)

![[1-(2,4-Difluorophenyl)cyclopropyl]methanamine](/img/structure/B2377945.png)

![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377947.png)

![7-chloro-2-(((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2377951.png)